N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential as a therapeutic agent. CPP-115 is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in a variety of neurological disorders, including epilepsy, anxiety, and depression.
作用机制
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels can have a calming effect on brain activity, which may be beneficial in the treatment of neurological disorders that are characterized by hyperactivity or overexcitation.
Biochemical and physiological effects:
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in glutamate levels, and an increase in the expression of GABA receptors. These effects are thought to contribute to the therapeutic potential of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide for neurological disorders.
实验室实验的优点和局限性
One advantage of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is its high potency and selectivity for GABA transaminase inhibition, which allows for precise modulation of GABA levels in the brain. However, one limitation of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have greater therapeutic potential than N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. Another area of interest is the investigation of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide as a potential treatment for other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in humans.
合成方法
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several reagents, including cyclopentylmagnesium bromide, 2-phenylethylamine, and 1,4'-bipiperidine-3-carboxylic acid. The synthesis of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been optimized to produce high yields and purity, making it a viable candidate for further study.
科学研究应用
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for a variety of neurological disorders. One study found that N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide was effective in reducing seizures in a mouse model of epilepsy, suggesting that it may be a promising treatment for this condition. Another study found that N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide was effective in reducing anxiety-like behavior in rats, indicating that it may have potential as an anxiolytic agent.
属性
IUPAC Name |
N-cyclopentyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O/c28-24(25-22-10-4-5-11-22)21-9-6-15-27(19-21)23-13-17-26(18-14-23)16-12-20-7-2-1-3-8-20/h1-3,7-8,21-23H,4-6,9-19H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILOZFLHQZOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。